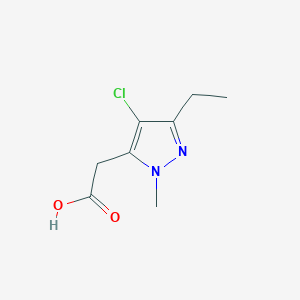

2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-3-5-8(9)6(4-7(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIGVPPRVVQZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Cl)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-methylpyrazole and ethyl bromoacetate.

Reaction with Base: The 4-chloro-3-methylpyrazole reacts with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole.

Acidification: The intermediate product is then treated with formic acid as a reagent and catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into different pyrazole-based structures.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of pyrazole derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid, exhibit significant anticancer properties. A study highlighted its potential as a selective androgen receptor modulator (SARM), which is crucial for treating androgen-dependent cancers like prostate cancer. The compound's ability to act as an antagonist to androgen receptors makes it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented, with studies showing that these compounds can inhibit inflammatory pathways. The compound's structure allows it to interact with various biological targets, potentially leading to reduced inflammation in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Recent reviews have summarized the antimicrobial effects of pyrazole derivatives, including this compound. It has shown activity against various bacterial strains, indicating its potential use in developing new antibiotics. The structure allows for modifications that can enhance its efficacy against resistant strains .

Pesticide Development

The compound's structural characteristics make it suitable for use in pesticide formulations. Research has indicated that pyrazole derivatives can serve as effective agents against pests, contributing to crop protection strategies. Its application in agriculture is being explored to develop safer and more effective pesticide alternatives .

Data Tables

Case Study 1: Anticancer Research

In a study focusing on the anticancer properties of pyrazole derivatives, researchers synthesized several compounds based on the pyrazole framework. Among them, this compound demonstrated promising results in inhibiting tumor growth in vitro and in vivo models of prostate cancer .

Case Study 2: Agricultural Application

A field trial was conducted to evaluate the effectiveness of a pesticide formulation containing this compound against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, supporting its potential as a viable agricultural chemical .

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Halogen-Substituted Pyrazole Acetic Acids

Functional Group Variants

Substituent Effects on Properties

- Chlorine vs.

- Fluorine Substitution : Fluorine’s electronegativity enhances metabolic stability and alters electronic distribution, making the compound more resistant to oxidation .

- Amino Group: Introduces hydrogen-bonding capability, improving solubility and target interaction but reducing membrane permeability .

- Nitro Group : Strong electron-withdrawing effects increase the acetic acid’s acidity (lower pKa), influencing ionization state under physiological conditions .

Biological Activity

2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid is a pyrazole derivative that has garnered interest for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro-substituted pyrazole ring and an acetic acid moiety, suggesting various pharmacological properties.

The chemical formula of this compound is , with a molecular weight of approximately 188.61 g/mol. Its structural features are critical for its biological activity, influencing interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClN₂O₂ |

| Molecular Weight | 188.61 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Melting Point | 164 °C |

| Boiling Point | 339.5 ± 42.0 °C |

Research indicates that compounds containing the pyrazole moiety often exhibit activity as selective modulators of various biological pathways, including those related to cancer and inflammation. The presence of the chloro and ethyl groups may enhance lipophilicity and receptor binding affinity, contributing to the compound's effectiveness.

Anticancer Properties

Studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown activity against prostate cancer cell lines through androgen receptor (AR) antagonism. These compounds demonstrated high affinity and strong antagonistic activity in AR-overexpressing cells, inhibiting cell proliferation effectively .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Research has indicated that these compounds can modulate inflammatory pathways, potentially through inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Study on Anticancer Activity

A notable study investigated several pyrazole derivatives for their anticancer effects against various cell lines, including prostate cancer. The results demonstrated that derivatives with similar structures to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

In Vivo Studies

In vivo studies have also been conducted to evaluate the therapeutic potential of pyrazole derivatives in animal models. These studies typically assess tumor growth inhibition and overall survival rates, providing insight into the efficacy of these compounds as potential anticancer agents .

Safety and Toxicology

While the biological activities are promising, it is essential to evaluate the safety profile of this compound. Preliminary data suggest a favorable safety profile with low potential for drug-drug interactions; however, comprehensive toxicological studies are necessary to fully understand its safety in clinical settings .

Q & A

Q. What are the emerging applications of this compound in pharmacological or agrochemical research?

- Methodological Answer : The pyrazole-acetic acid scaffold shows promise as a COX-2 inhibitor (anti-inflammatory) or herbicide precursor. For bioactivity studies:

- Conduct enzyme inhibition assays (e.g., COX-2 ELISA) with IC₅₀ determination.

- Evaluate herbicidal activity via Arabidopsis thaliana growth inhibition models.

- Use molecular docking (AutoDock Vina) to identify target binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.